

Application Notes and Protocols for MCF-7 Cell Culture

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Compound of Interest

Compound Name: MC4171

Cat. No.: B15583281

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The MCF-7 cell line, derived from a pleural effusion of a patient with metastatic breast adenocarcinoma, is one of the most widely used in vitro models for breast cancer research.^[1] These cells are characterized by their estrogen receptor (ER) positivity, progesterone receptor (PR) expression, and luminal A molecular subtype.^{[2][3]} MCF-7 cells exhibit an epithelial-like morphology, tend to grow in monolayers, and can form domes at high confluency.^{[1][3]} Their dependence on estrogen for proliferation makes them an invaluable tool for studying hormone-responsive breast cancers, evaluating anti-estrogen therapies, and investigating mechanisms of drug resistance.^{[2][3][4]}

These application notes provide a comprehensive, standardized protocol for the successful culture, maintenance, subculturing, and cryopreservation of the MCF-7 cell line.

Data Presentation

Table 1: Recommended Reagents and Media Composition

Component	Vendor Example	Catalog Number	Final Concentration
Eagle's Minimum Essential Medium (EMEM)	ATCC	30-2003	Base Medium
Fetal Bovine Serum (FBS)	Gibco/Invitrogen	10082147	10% (v/v)
Human Recombinant Insulin	0.01 mg/mL		
Penicillin-Streptomycin	Gibco/Invitrogen	15140	1% (v/v)
Trypsin-EDTA Solution	ATCC	30-2101	0.25% Trypsin / 0.53 mM EDTA
DPBS (without Ca ²⁺ , Mg ²⁺)	ATCC	30-2200	As needed
Dimethyl sulfoxide (DMSO)	5-10% (v/v) in Freezing Medium		

Table 2: Key Quantitative Parameters for MCF-7 Culture

Parameter	Value	Unit	Notes
Seeding Density (T-75 Flask)	1 x 10 ⁶	cells/flask	For initiating a new culture.[2]
Subcultivation Ratio	1:2 to 1:6	Adjust based on experimental needs. [1][5]	
Confluency for Subculture	80-90	%	Do not allow cells to exceed 90% confluency.[6][7][8]
Population Doubling Time	~29-40	hours	Can be slow-growing. [7][9]
Centrifugation Speed (Subculture)	125	x g	For 5-10 minutes.[7]
Centrifugation Speed (Thawing)	150-400	x g	For 8-12 minutes.
Cryopreservation Cell Density	1 x 10 ⁶	cells/mL	In cryopreservation medium.[7]
Incubation Temperature	37	°C	
CO ₂ Atmosphere	5	%	In a humidified incubator.[1]

Experimental Protocols

Protocol 1: Thawing of Cryopreserved MCF-7 Cells

- Preparation: Pre-warm complete growth medium (EMEM + 10% FBS + 0.01 mg/mL insulin + 1% Penicillin-Streptomycin) in a 37°C water bath. It is recommended to place the culture flask containing the medium in the incubator for at least 15 minutes to allow the medium to reach its normal pH (7.0 to 7.6).

- **Rapid Thawing:** Retrieve the cryovial from liquid nitrogen storage. Immerse the vial in the 37°C water bath, ensuring the O-ring and cap remain above the water to prevent contamination.[6][8] Gently agitate the vial until only a small ice crystal remains.[6]
- **Cell Recovery:** Immediately spray the vial with 70% ethanol and move it to a sterile culture hood.[6] Transfer the cell suspension from the vial into a 15 mL conical tube containing 9.0 mL of pre-warmed complete growth medium.
- **Centrifugation:** To remove the cryoprotective agent (DMSO), centrifuge the cell suspension at approximately 150-400 x g for 8-12 minutes.
- **Resuspension and Plating:** Aspirate and discard the supernatant. Gently resuspend the cell pellet in fresh, pre-warmed complete growth medium and transfer the suspension to an appropriately sized culture flask (e.g., T-75).
- **Incubation:** Place the flask in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
- **Recovery:** Allow the cells to recover for 24-48 hours before the first medium change. It is not unusual for MCF-7 cells to attach slowly after thawing.

Protocol 2: Routine Cell Culture and Maintenance

- **Observation:** Visually inspect the cells daily using an inverted microscope to assess confluency, morphology, and signs of contamination. MCF-7 cells are typically slow-growing and may appear as loosely attached three-dimensional clusters.
- **Medium Renewal:** Renew the complete growth medium 2 to 3 times per week.[1][7]
- **Confluency:** Maintain the cell culture between 30% and 90% confluency to ensure optimal proliferation rates.[7]

Protocol 3: Subculturing (Passaging) MCF-7 Cells

Volumes provided are for a T-75 flask; adjust proportionally for other vessel sizes.

- **Aspiration:** Once cells reach 80-90% confluency, aspirate and discard the culture medium.[6]

- **PBS Wash:** Briefly rinse the cell monolayer with Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium or magnesium to remove any residual serum that could inhibit trypsin activity.[9] Aspirate the DPBS.
- **Dissociation:** Add 2.0 to 3.0 mL of pre-warmed Trypsin-EDTA solution to the flask, ensuring the entire cell layer is covered. Incubate at 37°C for 5 to 15 minutes. Observe under a microscope until cells are detached and appear rounded. Avoid over-trypsinization.
- **Neutralization:** Add 6.0 to 8.0 mL of complete growth medium to the flask to inactivate the trypsin.[10] Gently pipette the medium over the cell layer to dislodge any remaining cells and create a single-cell suspension.
- **Centrifugation:** Transfer the cell suspension to a 15 mL conical tube and centrifuge at approximately 125 x g for 5 to 10 minutes.[7]
- **Reseeding:** Discard the supernatant and resuspend the cell pellet in fresh growth medium. Determine the appropriate volume of cell suspension to re-plate based on the desired split ratio (e.g., 1:3 to 1:6).[5]
- **Incubation:** Add the cell suspension to a new, pre-warmed flask containing complete growth medium and return to the incubator.

Protocol 4: Cryopreservation of MCF-7 Cells

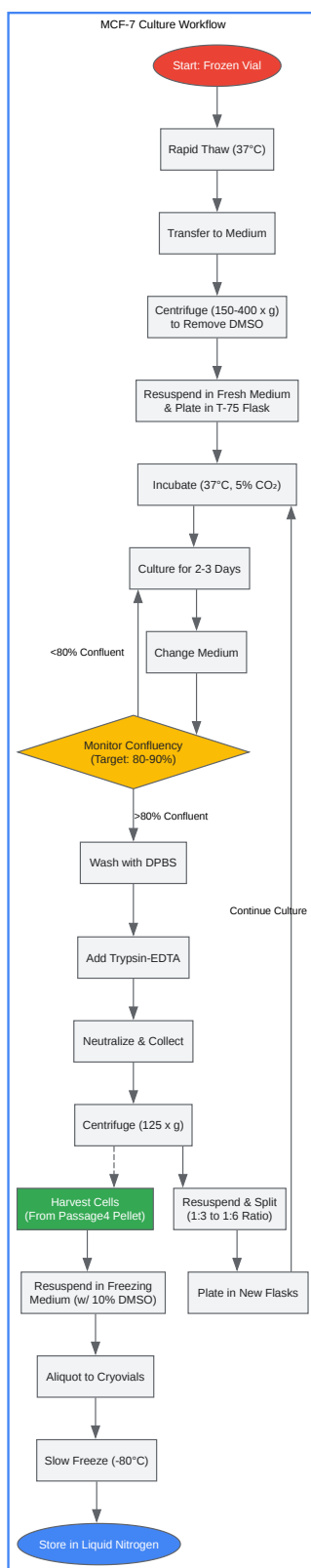
- **Preparation:** Prepare a freezing medium consisting of complete growth medium supplemented with 10% (v/v) DMSO.[7] Some protocols suggest 60% basal medium, 30% FBS, and 10% DMSO.[1]
- **Cell Harvest:** Follow steps 1-5 of the subculturing protocol to obtain a cell pellet.
- **Resuspension:** Resuspend the cell pellet in cold freezing medium at a density of approximately 1×10^6 viable cells/mL.[7]
- **Aliquoting:** Dispense 1 mL of the cell suspension into sterile cryovials.
- **Controlled Freezing:** Place the cryovials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C for at least 24 hours to ensure a slow cooling rate ($\sim 1^\circ\text{C}/\text{minute}$).

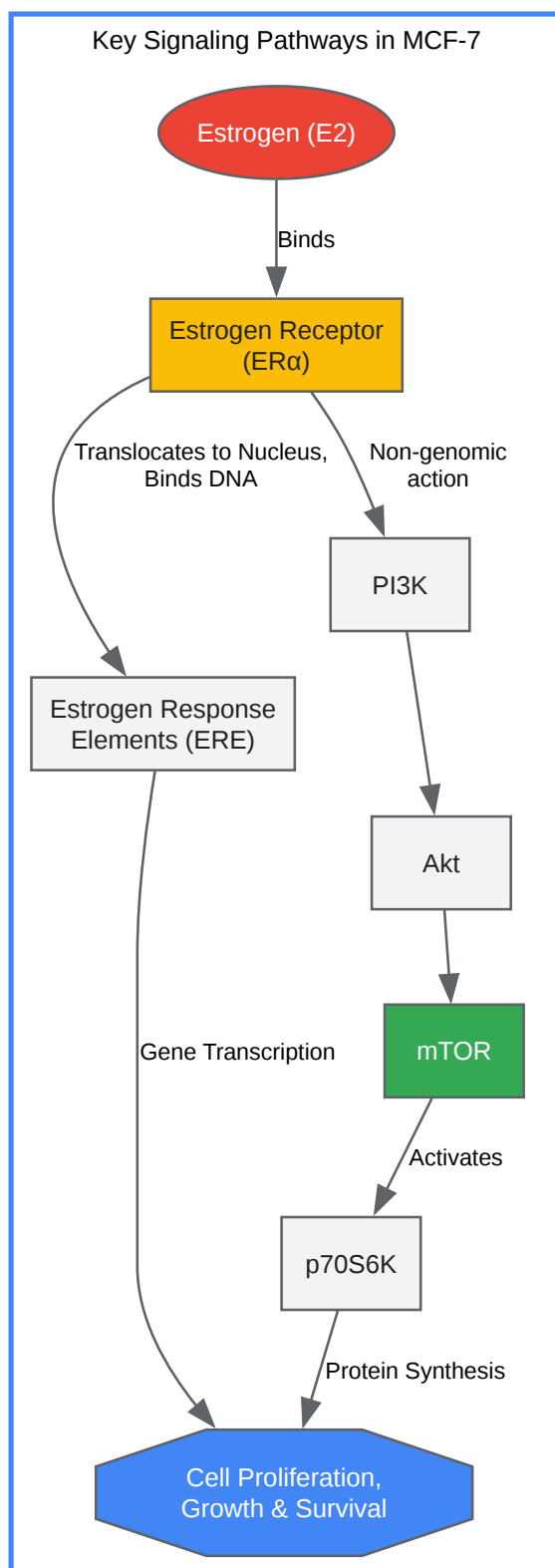
[\[11\]](#)[\[12\]](#)

- Long-Term Storage: Transfer the frozen vials to the vapor phase of a liquid nitrogen freezer for long-term storage.[\[7\]](#) Storage at -70°C will result in a loss of viability.

Visualizations

Experimental Workflows





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